3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound “3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the cyclin-dependent kinases (CDKs) pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Pharmacokinetics
Similar pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The inhibition of CDK2 by this compound leads to a disruption in the cell cycle, preventing cells from proliferating . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound and similar derivatives have potential as anticancer agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy Additionally, the presence of other molecules or drugs can impact the compound’s action through drug-drug interactions
Biochemical Analysis
Biochemical Properties
3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a part of the pyrazolo[3,4-d]pyrimidine family, which has shown promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives have significant antitumor activity against various cancer cell lines . For instance, they have demonstrated potent cytotoxic effects against breast cancer cell lines MDA-MB-468 and T-47D . They exert their effects by inhibiting inflammatory mediators and suppressing cellular immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, this compound can control cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Metabolic Pathways
It is known that pyrimidine and its derivatives play a crucial role in nucleotide biosynthesis, which is vital for DNA and RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate can form the pyrazole ring, which is then further reacted with suitable reagents to introduce the benzyloxy and methoxy groups .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrrolopyrazines: Another class of heterocyclic compounds with a different ring fusion pattern.
Uniqueness
3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, and methoxy groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-4-methoxy-3-(phenylmethoxymethyl)-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-13-11-10(18-19-12(11)16-14(15)17-13)8-21-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOQPRADCAMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=NNC(=C21)COCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.